molecular formula C6H10O3 B1654609 Methyl 2-(methoxymethyl)acrylate CAS No. 25328-81-8

Methyl 2-(methoxymethyl)acrylate

Cat. No.: B1654609
CAS No.: 25328-81-8
M. Wt: 130.14 g/mol
InChI Key: LHXULFYZCPMBMS-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)acrylate is an organic compound belonging to the class of acrylates. It is characterized by the presence of a methoxymethyl group attached to the second carbon of the acrylate moiety. This compound is a colorless liquid with a distinct odor and is primarily used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(methoxymethyl)acrylate can be synthesized through several methods. One common approach involves the esterification of methoxymethylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of methoxymethylacrylate with methanol. This process is facilitated by the formation of a low-boiling azeotrope, which helps in the efficient separation of the product. Additionally, the use of zeolite catalysts has been explored to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methoxymethyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include methoxymethyl-substituted alcohols, carboxylic acids, and various substituted acrylates .

Scientific Research Applications

Methyl 2-(methoxymethyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions, forming long chains of repeating units. This polymerization is typically initiated by free radicals or other reactive species. The methoxymethyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

    Methyl acrylate: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    Ethyl acrylate: Similar structure but with an ethyl group instead of a methoxymethyl group, leading to different reactivity and properties.

    Butyl acrylate: Contains a butyl group, which affects its polymerization behavior and applications.

Uniqueness: Methyl 2-(methoxymethyl)acrylate is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it particularly valuable in the synthesis of specialized polymers and other complex molecules .

Properties

IUPAC Name

methyl 2-(methoxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXULFYZCPMBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447102
Record name methyl 2-(methoxymethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25328-81-8
Record name methyl 2-(methoxymethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(methoxymethyl)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of methyl 2-(bromomethyl)acrylate (239 μl, 2 mmol) in petroleum ether (3 ml) was added potassium carbonate (276 mg, 2 mmol), followed by sodium methoxide (119 mg, 2.2 mmol) and methanol (450 μl). The resulting mixture was stirred overnight, filtered, concentrated to a residue that was purified by column chromatography eluting with 10% ether in hexanes to provide the title compound (150 mg, 58%). (Reference: J. Med. Chem.; 42; 15; 1999; 2760-2773.)
Quantity
239 μL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
119 mg
Type
reactant
Reaction Step Three
Quantity
450 μL
Type
solvent
Reaction Step Four
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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